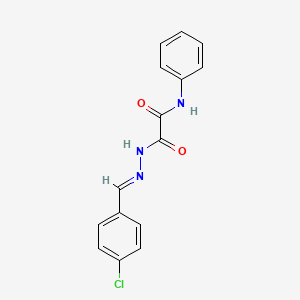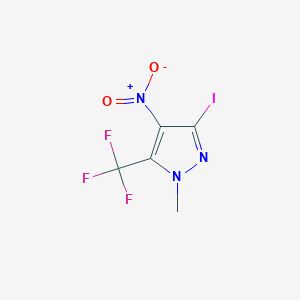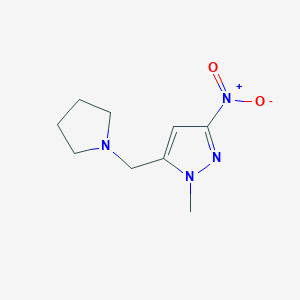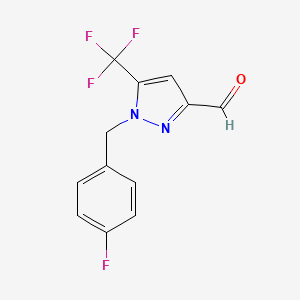
2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorobenzylidene group, a hydrazino group, and an oxoacetamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide typically involves the condensation reaction between 4-chlorobenzaldehyde and a hydrazide derivative. For example, a mixture of 3-hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide and 4-chlorobenzaldehyde in absolute ethanol is gently refluxed for two hours. Upon cooling, the product is obtained as a white crystalline solid and purified by recrystallization from hot ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with target molecules, potentially inhibiting their function. Additionally, the oxoacetamide group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Chlorobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide
- 2-(2-(4-Chlorobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- 2-(((2-(4-Chlorobenzylidene)hydrazino)(oxo)ac)amino)-N-(4-ethoxyphenyl)benzamide
Uniqueness
2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxo-N-phenylacetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
305850-60-6 |
|---|---|
Molecular Formula |
C15H12ClN3O2 |
Molecular Weight |
301.73 g/mol |
IUPAC Name |
N'-[(E)-(4-chlorophenyl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C15H12ClN3O2/c16-12-8-6-11(7-9-12)10-17-19-15(21)14(20)18-13-4-2-1-3-5-13/h1-10H,(H,18,20)(H,19,21)/b17-10+ |
InChI Key |
NALKXNVUTKUUPW-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10902131.png)
![1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(4-chlorobenzyl)-3-ethylthiourea](/img/structure/B10902144.png)

![N'-[(1Z)-1-(4-bromo-1-ethyl-1H-pyrazol-5-yl)ethylidene]-4-chloro-1-ethyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10902150.png)



![5-nitro-6-(phenylamino)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B10902175.png)
![2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10902185.png)
![4-chloro-N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10902187.png)
![N-[(E)-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10902191.png)
![N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-4-nitrobenzohydrazide](/img/structure/B10902204.png)
![N-benzyl-2-{[1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B10902209.png)
![Methyl 4-carbamoyl-3-methyl-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B10902227.png)
